molecular formula C11H15Cl2NO3 B13778900 Trimethylammonium 2,4-dichlorophenoxyacetate CAS No. 6416-73-5

Trimethylammonium 2,4-dichlorophenoxyacetate

Cat. No.: B13778900
CAS No.: 6416-73-5
M. Wt: 280.14 g/mol
InChI Key: ZRRWVAQQSHSQOM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)acetic acid; N,N-dimethylmethanamine is a compound that combines the properties of 2-(2,4-dichlorophenoxy)acetic acid and N,N-dimethylmethanamine. 2-(2,4-dichlorophenoxy)acetic acid is a systemic herbicide widely used to control broadleaf weeds, while N,N-dimethylmethanamine is an organic compound often used as a reagent in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2,4-dichlorophenoxy)acetic acid can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions to form less chlorinated derivatives.

    Substitution: Both 2-(2,4-dichlorophenoxy)acetic acid and N,N-dimethylmethanamine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

  • Oxidation and reduction reactions typically yield various chlorinated and dechlorinated derivatives, while substitution reactions can produce a range of substituted phenoxyacetic acids and amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)acetic acid is widely used in plant cell culture media as a synthetic auxin, promoting cell division and growth . It is also used to increase latex output in rubber trees . N,N-dimethylmethanamine is employed in organic synthesis as a reagent and intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

2-(2,4-dichlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It induces uncontrolled growth in susceptible plants, leading to their death . The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes . N,N-dimethylmethanamine functions primarily as a reagent in chemical reactions, facilitating the formation of various organic compounds.

Properties

CAS No.

6416-73-5

Molecular Formula

C11H15Cl2NO3

Molecular Weight

280.14 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;N,N-dimethylmethanamine

InChI

InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4(2)3/h1-3H,4H2,(H,11,12);1-3H3

InChI Key

ZRRWVAQQSHSQOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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